Methyl 6-Methoxy-2-naphthylacetate-d6
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Overview
Description
Methyl 6-Methoxy-2-naphthylacetate-d6 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-Methoxy-2-naphthylacetate-d6 typically involves the deuteration of 6-Methoxy-2-naphthaleneacetic acid followed by esterification. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This may include the use of advanced deuteration techniques and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Methoxy-2-naphthylacetate-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl 6-Methoxy-2-naphthylacetate-d6 is used in various scientific research fields, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and reaction mechanism investigations.
Biology: It is used in metabolic studies to trace the pathways of drug metabolism.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the production of labeled metabolites for drug development and testing.
Mechanism of Action
The mechanism of action of Methyl 6-Methoxy-2-naphthylacetate-d6 involves its incorporation into biological systems where it can be traced using mass spectrometry or nuclear magnetic resonance spectroscopy. The deuterium atoms provide a distinct signal that allows researchers to track the compound’s behavior and interactions within the system .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-Methoxy-2-naphthylacetate: The non-deuterated version of the compound.
6-Methoxy-2-naphthaleneacetic Acid: The acid form of the compound.
Methyl 2-Naphthylacetate: A similar compound without the methoxy group.
Uniqueness
Methyl 6-Methoxy-2-naphthylacetate-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in tracer studies and metabolic research. The deuterium atoms provide stability and a distinct signal in analytical techniques, making it a valuable tool in scientific research .
Properties
CAS No. |
1246815-39-3 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
236.3 |
IUPAC Name |
trideuteriomethyl 2-[6-(trideuteriomethoxy)naphthalen-2-yl]acetate |
InChI |
InChI=1S/C14H14O3/c1-16-13-6-5-11-7-10(8-14(15)17-2)3-4-12(11)9-13/h3-7,9H,8H2,1-2H3/i1D3,2D3 |
InChI Key |
NWIMPGMAVYLECN-WFGJKAKNSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC |
Synonyms |
6-Methoxy-2-naphthaleneacetic Acid Methyl Ester-d6; |
Origin of Product |
United States |
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